molecular formula C20H25NO B11838204 1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline CAS No. 61367-91-7

1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11838204
CAS No.: 61367-91-7
M. Wt: 295.4 g/mol
InChI Key: WFDXKHLQMUQGDB-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the isoquinoline ring and a propyl group at the second position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a 4-methoxybenzylamine reacts with a propyl-substituted aldehyde in the presence of an acid catalyst to form the desired tetrahydroisoquinoline structure. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods: Industrial production of 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline may involve optimization of the Pictet-Spengler reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroisoquinoline ring to a fully saturated isoquinoline.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated isoquinoline.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s effects on cellular signaling pathways can lead to various biological outcomes, such as altered gene expression or enzyme activity.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

    1-Benzyl-2-propyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.

    1-(4-Hydroxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions.

    1-(4-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Substitution of the propyl group with a methyl group alters its steric and electronic properties.

The uniqueness of 1-(4-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

61367-91-7

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-propyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H25NO/c1-3-13-21-14-12-17-6-4-5-7-19(17)20(21)15-16-8-10-18(22-2)11-9-16/h4-11,20H,3,12-15H2,1-2H3

InChI Key

WFDXKHLQMUQGDB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=CC=CC=C2C1CC3=CC=C(C=C3)OC

Origin of Product

United States

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